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Compound of Interest

Compound Name: Mycosporine 2 glycine

Cat. No.: B12369729 Get Quote

Mycosporine-2-glycine (M2G) is a rare mycosporine-like amino acid (MAA) with potent UV-

screening and antioxidant properties, making it a compound of interest for the pharmaceutical

and cosmetic industries.[1] Understanding the genetic basis of its biosynthesis is crucial for

harnessing its potential through biotechnological approaches. This guide provides a

comparative analysis of the genomics of M2G biosynthesis, focusing on the gene clusters,

experimental validation techniques, and regulatory pathways.

Quantitative Data on M2G Biosynthesis Genes
The biosynthesis of M2G is orchestrated by a conserved set of genes, typically organized in a

mys gene cluster. These core genes are responsible for the synthesis of the mycosporine-

glycine (MG) precursor, which is then converted to M2G. The key enzymes and their

corresponding genes are detailed below.
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Gene
Encoded
Protein

Function in
M2G
Biosynthesis

Organism
Example(s)

Gene Size (bp)

mysA

2-epi-5-epi-

valiolone

synthase (EVS)

or 3-

dehydroquinate

synthase

(DHQS)

Catalyzes the

formation of the

cyclohexenone

core from a

precursor from

the pentose

phosphate or

shikimate

pathway.[2]

Aphanothece

halophytica,

Nostoc linckia

NIES-25,

Sphaerospermop

sis torques-

reginae ITEP-

024

~1365

mysB

O-

methyltransferas

e (O-MT)

Methylates the

cyclohexenone

core to produce

4-deoxygadusol

(4-DG).[2]

Aphanothece

halophytica,

Nostoc linckia

NIES-25,

Sphaerospermop

sis torques-

reginae ITEP-

024

~834

mysC ATP-grasp ligase

Attaches a

glycine molecule

to 4-DG to form

mycosporine-

glycine (MG).[2]

Aphanothece

halophytica,

Nostoc linckia

NIES-25,

Sphaerospermop

sis torques-

reginae ITEP-

024

~1272

mysD D-Ala-D-Ala

ligase homolog

(Mycosporine-

glycine-amine

ligase)

Attaches a

second glycine

molecule to

mycosporine-

glycine to form

mycosporine-2-

glycine. This

Aphanothece

halophytica,

Nostoc

punctiforme

~1023
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enzyme exhibits

relaxed substrate

specificity and

can attach other

amino acids as

well.[3]

Note: Gene sizes are approximate and can vary between species. The data for gene size is

derived from information on gene clusters in various cyanobacteria.[4]

Comparative Analysis of M2G Biosynthesis Gene
Clusters
The organization of the mys gene cluster can vary between different organisms. While a

collinear arrangement of mysA, mysB, mysC, and mysD is common in many cyanobacteria,

unique organizational structures have been identified in M2G producers.[4]

A notable example is the halotolerant cyanobacterium Aphanothece halophytica, a known

producer of M2G.[5][6] In this organism, the gene responsible for the synthesis of the 4-

deoxygadusol core (mysA homolog) is physically separated on the chromosome from the other

three genes (mysB, mysC, and mysD homologs) involved in M2G biosynthesis.[5] This is in

contrast to the contiguous gene clusters found in other MAA-producing cyanobacteria like

Anabaena variabilis and Nostoc punctiforme.[5]
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Typical Cyanobacterial mys Gene Cluster (e.g., Nostoc punctiforme)
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Comparative organization of M2G biosynthesis gene clusters.

Experimental Protocols
Heterologous Expression of M2G Biosynthesis Genes in
E. coli
This protocol describes the functional expression of the M2G biosynthesis gene cluster from

Aphanothece halophytica in Escherichia coli.[5][6]

Gene Amplification and Plasmid Construction:

Amplify the four putative M2G biosynthesis genes from the genomic DNA of Aphanothece

halophytica using PCR with high-fidelity polymerase.

Clone the four genes into a suitable expression vector, such as pET-28a(+), under the

control of an inducible promoter (e.g., T7 promoter). The genes can be cloned as a single

operon to ensure coordinated expression.

Transformation and Culture:
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Transform the resulting plasmid into a suitable E. coli expression strain, such as

BL21(DE3).

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C

with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

Induction of Gene Expression:

Induce gene expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 0.1-1 mM.

Incubate the culture at a lower temperature, such as 18-25°C, for 16-24 hours to enhance

soluble protein expression.

Stress Induction (Optional but Recommended):

To mimic the natural conditions that stimulate M2G production, supplement the culture

medium with NaCl to a final concentration of 0.6 M during the induction phase.[6]

Cell Harvesting and Extraction:

Harvest the cells by centrifugation.

Extract the MAAs from the cell pellet using a solvent such as 20% aqueous methanol.[7]

Extraction and Analysis of Mycosporine-2-Glycine
This protocol outlines a general procedure for the extraction and analysis of M2G from

cyanobacterial biomass or heterologous expression cultures.

Extraction:

Lyophilize the cell biomass to dryness.

Extract the dried biomass with a solvent mixture, such as 20% (v/v) methanol in water, by

vortexing or sonication.[7]
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Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the

MAAs.

Purification (Optional):

For purification, the crude extract can be subjected to chromatographic techniques such

as low-pressure liquid chromatography on a reversed-phase column.[1]

HPLC Analysis:

Analyze the extracted sample using a high-performance liquid chromatography (HPLC)

system equipped with a photodiode array (PDA) detector.

Use a reversed-phase C8 or C18 column for separation.[8]

A typical mobile phase for isocratic elution is 1% acetic acid in water.[1] The gradient

elution can also be used for better separation of complex mixtures.[9][10]

Monitor the elution profile at a wavelength of 330 nm, which is near the absorption

maximum of M2G.

LC-MS Analysis for Confirmation:

For unambiguous identification, analyze the sample using liquid chromatography-mass

spectrometry (LC-MS).

The mass spectrometer will provide the molecular weight of the compound, which can be

compared to the expected mass of M2G (C11H18N2O7, molar mass: 290.27 g/mol ).

Mycosporine-2-Glycine Biosynthesis and its
Regulation
The biosynthesis of M2G starts from a precursor from the pentose phosphate pathway, which is

converted in a stepwise manner by the enzymes encoded by the mys gene cluster. The final

step is the addition of a second glycine molecule to mycosporine-glycine, catalyzed by the

MysD enzyme.
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Biosynthetic pathway of Mycosporine-2-Glycine (M2G).

The expression of the mys gene cluster is tightly regulated by environmental stressors,

primarily high salinity and ultraviolet (UV) radiation.[6] In cyanobacteria, these stress signals

are perceived by sensor proteins, which then initiate a signal transduction cascade that

ultimately leads to the activation of transcription factors that bind to the promoter regions of the

mys genes, upregulating their expression.

While the complete signaling pathways are still under investigation, it is known that

cyanobacteria utilize two-component systems, consisting of a histidine kinase (sensor) and a
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response regulator, to respond to environmental changes.[11][12] UV-B radiation is perceived

by specific photoreceptors, such as UVR8 in plants, and analogous systems are thought to

exist in cyanobacteria.[13][14] Osmotic stress due to high salinity is detected by osmosensors

in the cell membrane.
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Conceptual model of stress-induced M2G biosynthesis regulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4560659/
https://www.benchchem.com/product/b12369729#comparative-genomics-of-mycosporine-2-glycine-biosynthesis-genes
https://www.benchchem.com/product/b12369729#comparative-genomics-of-mycosporine-2-glycine-biosynthesis-genes
https://www.benchchem.com/product/b12369729#comparative-genomics-of-mycosporine-2-glycine-biosynthesis-genes
https://www.benchchem.com/product/b12369729#comparative-genomics-of-mycosporine-2-glycine-biosynthesis-genes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12369729?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

